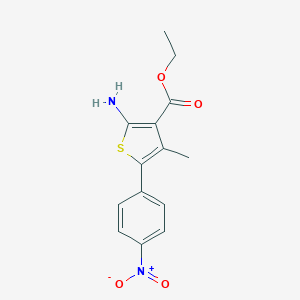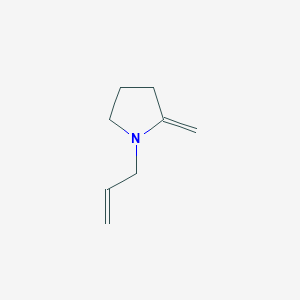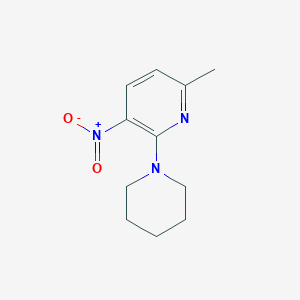
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, also known as MNPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPNP is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological systems.
作用機序
The mechanism of action of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood, but it is thought to involve the binding of the compound to the nAChR receptor. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to the α4β2 subtype of nAChR, which is found in the brain and is involved in cognitive function. The binding of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine to the nAChR receptor can modulate the activity of the receptor, leading to changes in neurotransmission and other physiological processes.
生化学的および生理学的効果
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has a range of biochemical and physiological effects, depending on the system being studied. In the brain, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to modulate the activity of nAChRs, leading to changes in neurotransmission and cognitive function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the primary advantages of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is its selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the structure and function of this receptor in isolation, without interference from other subtypes of nAChR. However, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool. For example, the compound has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is not suitable for use in vivo, as it does not cross the blood-brain barrier.
将来の方向性
There are many potential future directions for research on 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine. One area of interest is the development of new compounds based on the structure of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine, with improved selectivity and longer half-lives. Another area of interest is the study of the role of nAChRs in various disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine could be used as a tool for studying the development and function of the nervous system, as nAChRs play an important role in these processes.
Conclusion:
In conclusion, 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a valuable tool for scientific research, with a range of potential applications in the study of biological systems. The compound's selectivity for the α4β2 subtype of nAChR makes it a useful tool for studying the structure and function of this receptor, and its anti-inflammatory effects make it a potential therapeutic agent for a range of conditions. While 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine does have some limitations as a research tool, there are many potential future directions for research on this compound.
合成法
The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine involves the reaction of 6-methyl-3-nitropyridine with piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine as the final product. The synthesis of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is a relatively straightforward process, and the resulting compound can be purified using standard techniques.
科学的研究の応用
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been widely used in scientific research as a tool for studying various biological systems. One of the primary applications of 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine is in the study of nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of ion channel that is involved in a range of physiological processes, including neurotransmission, muscle contraction, and immune function. 6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine has been shown to selectively bind to nAChRs, making it a useful tool for studying the structure and function of these receptors.
特性
CAS番号 |
179010-39-0 |
|---|---|
製品名 |
6-Methyl-3-nitro-2-(piperidin-1-yl)pyridine |
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
6-methyl-3-nitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15N3O2/c1-9-5-6-10(14(15)16)11(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChIキー |
ZKWFUTKAAQAUFY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
正規SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



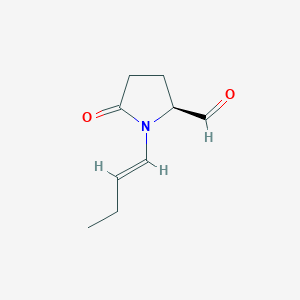
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

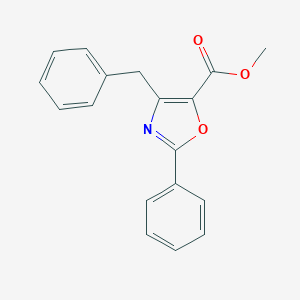
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

